N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide
CAS No.: 139356-93-7
Cat. No.: VC21138731
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139356-93-7 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide |
| Standard InChI | InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11) |
| Standard InChI Key | HCQWQZLNOHPUIL-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1(C=CC(=O)C=C1)OC |
| Canonical SMILES | CC(=O)NC1(C=CC(=O)C=C1)OC |
Introduction
Chemical Structure and Properties
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide is an organic compound with a cyclohexadienone core structure that is functionalized with both methoxy and acetamide groups. The compound presents several key features that contribute to its chemical behavior and reactivity.
Basic Identification Data
The basic identification parameters for N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide are summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 139356-93-7 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide |
| Standard InChI | InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11) |
| Standard InChIKey | HCQWQZLNOHPUIL-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1(C=CC(=O)C=C1)OC |
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that are relevant to its applications and behavior in various systems.
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| LogP | 0.5512 |
| Polar Surface Area (PSA) | 55.4 Ų |
| Exact Mass | 181.074 g/mol |
The relatively low LogP value of 0.5512 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic characteristics . This property is particularly significant for pharmaceutical applications as it may influence the compound's ability to cross biological membranes. The moderate polar surface area of 55.4 Ų suggests reasonable cell permeability, which is an important consideration in drug development .
Structural Features
The structure of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide consists of a cyclohexadienone ring with a methoxy group and an acetamide moiety attached to the same carbon atom (C-1). This arrangement creates a quaternary carbon center that contributes to the compound's stability and reactivity. The cyclohexadienone core contains a conjugated system with a carbonyl group at the C-4 position, which influences its chemical behavior and spectroscopic properties.
The presence of the acetamide group introduces hydrogen bonding capabilities, which may play a role in the compound's interactions with biological systems and its potential pharmaceutical applications. The methoxy group adds an electron-donating effect to the structure, potentially influencing the reactivity of the cyclohexadienone system.
Synthesis and Preparation Methods
The synthesis of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be approached through several synthetic routes, drawing on methodologies developed for similar cyclohexadienone derivatives.
Oxidative Methods
Oxidative methods using reagents such as PhI(OAc)2 (phenyliodine diacetate) have been reported for the synthesis of structurally similar compounds. For example, in related synthesis procedures, a solution of PhI(OAc)2 in acetic acid is added dropwise to a vigorously stirred solution of phenol derivatives at room temperature . This approach may be adapted for the synthesis of the target compound with appropriate modifications.
The reaction of N-(4-hydroxyphenethyl) derivatives with oxidizing agents has been demonstrated to yield cyclohexadienone structures with various functionalities . These methodologies could potentially be modified for the synthesis of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide by incorporating suitable methoxylation steps.
Alternative Synthetic Routes
Spectroscopic Characterization
Spectroscopic techniques play a crucial role in the identification and structural characterization of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of the compound. While specific NMR data for N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide is limited in the available literature, comparative analysis with related compounds can provide insights into its spectroscopic profile.
For structurally similar compounds such as 2-(1-Hydroxy-4-oxo-2,5-cyclohexadien-1-yl)acetamide, the 1H NMR spectrum typically shows characteristic signals for the olefinic protons of the cyclohexadienone ring in the range of δ 6.0-7.0 ppm . The methoxy group in N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide would be expected to appear as a singlet around δ 3.0-3.5 ppm, while the acetamide protons would show distinctive signals for the methyl group at approximately δ 2.0 ppm and the NH proton at δ 6.5-8.0 ppm .
The 13C NMR spectrum would typically display signals for the carbonyl carbons of the ketone and amide functionalities at around δ 180-190 ppm and δ 165-175 ppm, respectively. The quaternary carbon bearing the methoxy and acetamide groups would be expected to appear at approximately δ 70-80 ppm .
Mass Spectrometry
Mass spectrometric analysis of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide would be expected to show a molecular ion peak at m/z 181, corresponding to its molecular weight. Fragmentation patterns might include the loss of the methoxy group (m/z 150) and cleavage of the acetamide moiety .
Infrared Spectroscopy
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the key functional groups present in the compound. These would include strong carbonyl stretching bands for the ketone (approximately 1660-1700 cm-1) and amide (approximately 1630-1670 cm-1) functionalities. N-H stretching vibrations would appear around 3200-3400 cm-1, while C-O stretching for the methoxy group would be observed in the range of 1050-1150 cm-1 .
Biological Activities and Applications
The biological activities and applications of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be inferred from studies on structurally related compounds, which demonstrate diverse pharmacological properties.
Enzyme Inhibition
Research on related compounds suggests that N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide might exhibit enzyme inhibitory activities. For instance, certain acetamide derivatives have shown cyclooxygenase-2 (COX-2) inhibitory activity, which is relevant for anti-inflammatory applications .
Compounds with similar structural features have demonstrated COX-2 inhibition with IC50 values in the micromolar to submicromolar range. For example, derivative compounds have shown IC50 values of 0.35 ± 0.02 μM for COX-2 inhibition, comparable to the standard drug celecoxib (IC50 = 0.41 ± 0.03 μM) .
Synthetic Applications
Beyond its potential biological applications, N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide may serve as a valuable synthetic intermediate in organic chemistry. The cyclohexadienone core with orthogonal functionalities (methoxy and acetamide groups) provides opportunities for selective transformations and the preparation of more complex molecules .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide and related compounds is essential for optimizing their properties and developing derivatives with enhanced activities.
Key Structural Features
Several structural features of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide may contribute to its potential biological activities:
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The cyclohexadienone core provides a rigid scaffold that can influence the compound's interaction with biological targets.
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The methoxy group at position 1 introduces electron-donating effects that may modulate the reactivity of the system.
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The acetamide functionality offers hydrogen bonding capabilities, potentially enhancing interactions with proteins and other biological macromolecules.
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The carbonyl group at position 4 contributes to the compound's polarity and may participate in various interactions with biological targets .
Structural Modifications
Modifications to the basic structure of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide could lead to derivatives with altered properties and activities. Potential modifications include:
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Substitution of the methoxy group with other alkoxy or aryloxy groups
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Replacement of the acetamide with other amide functionalities
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Introduction of additional substituents on the cyclohexadienone ring
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Reduction or modification of the carbonyl group at position 4
These modifications could be explored to develop compounds with optimized activities for specific applications, drawing on the SAR information available for related compounds.
Future Research Directions
Synthetic Optimization
Future research could focus on developing optimized synthetic routes for N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide, with emphasis on green chemistry approaches and improved yields. The exploration of catalytic methods, including metal-free catalysis, represents a promising direction for sustainable synthesis of this compound and its derivatives .
Biological Evaluation
Comprehensive biological evaluation of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide would provide valuable insights into its potential pharmaceutical applications. Studies could include:
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Enzyme inhibition assays, particularly focusing on COX-2 and related targets
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Cytotoxicity evaluations against various cancer cell lines
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Anti-inflammatory activity assessments
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Investigation of structure-activity relationships through the preparation and testing of structural analogs
Mechanism of Action Studies
Understanding the molecular mechanisms underlying any observed biological activities of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide would be valuable for its development as a potential therapeutic agent. Molecular docking studies, binding assays, and other mechanistic investigations could provide insights into its interactions with biological targets .
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